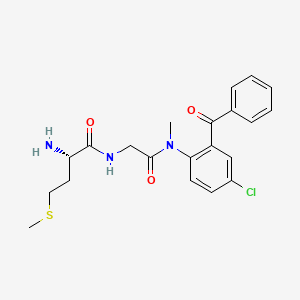
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of glycinamide, methionyl, benzoyl, and chlorophenyl groups, which contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents like EDCI or DCC, and solvents such as DMF or DCM. Reaction conditions often involve controlled temperatures, pH adjustments, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing purification techniques such as crystallization or chromatography. Quality control measures would be essential to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methionyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzoyl group, potentially converting it to a benzyl alcohol.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methionyl group could yield methionine sulfoxide, while reduction of the benzoyl group could produce benzyl alcohol derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Medicine: Potential therapeutic applications could include acting as a drug candidate for targeting specific diseases or conditions.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- might include other glycinamide derivatives, methionyl-containing peptides, or benzoyl-substituted compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness could make it a valuable tool in research and development across various scientific disciplines.
特性
CAS番号 |
143567-53-7 |
|---|---|
分子式 |
C21H24ClN3O3S |
分子量 |
434.0 g/mol |
IUPAC名 |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C21H24ClN3O3S/c1-25(19(26)13-24-21(28)17(23)10-11-29-2)18-9-8-15(22)12-16(18)20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13,23H2,1-2H3,(H,24,28)/t17-/m0/s1 |
InChIキー |
ODUOKDBXJIQEJW-KRWDZBQOSA-N |
異性体SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCSC)N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


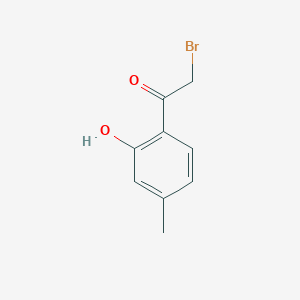
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
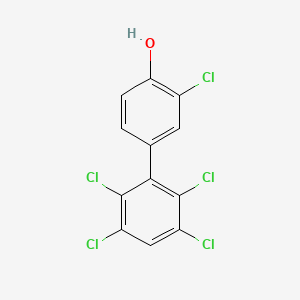

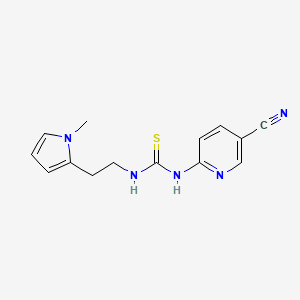
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
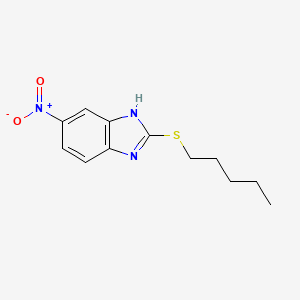
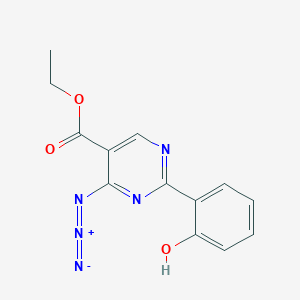
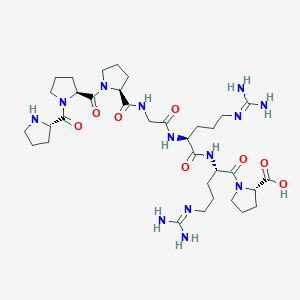
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
